molecular formula C15H20ClN5OS B2637123 5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1241284-94-5

5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2637123
CAS No.: 1241284-94-5
M. Wt: 353.87
InChI Key: APPREVLXEHPHKN-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves several steps. Pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . The specific synthetic route for this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinated pyrimidine intermediates under controlled conditions. Industrial production methods may involve optimization of these reactions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Halogen atoms, such as chlorine, can be substituted by nucleophiles in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes critical for the survival of parasites, such as Leishmania and Plasmodium species . The compound may bind to these enzymes, disrupting their function and leading to the death of the parasite. Molecular docking studies have provided insights into these interactions, highlighting the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide include other pyrazole derivatives such as:

Properties

IUPAC Name

5-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5OS/c1-9(8-21-11(3)5-10(2)20-21)6-17-14(22)13-12(16)7-18-15(19-13)23-4/h5,7,9H,6,8H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPREVLXEHPHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)CNC(=O)C2=NC(=NC=C2Cl)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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